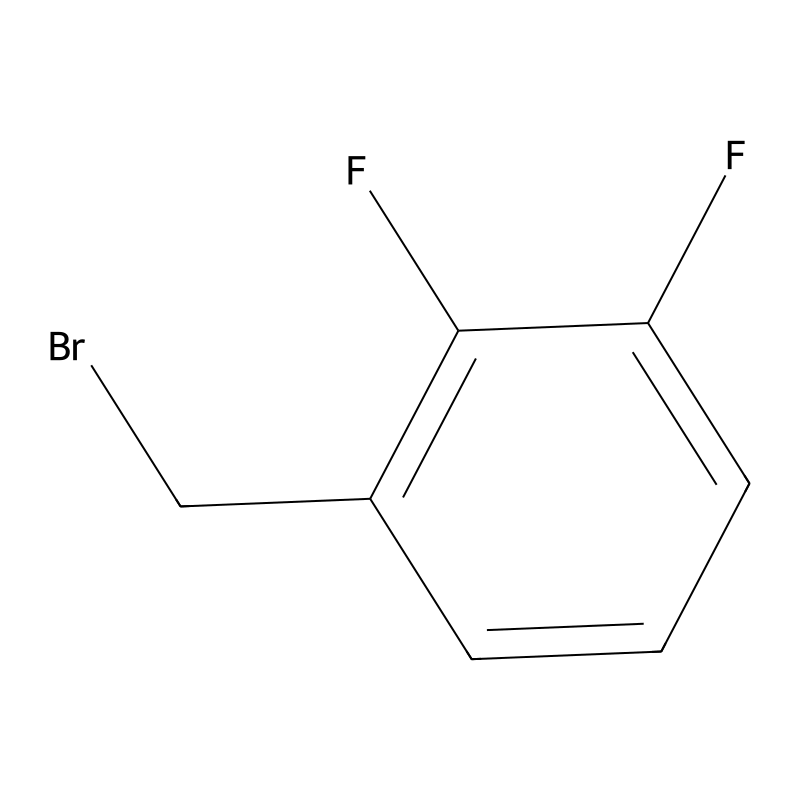

2,3-Difluorobenzyl bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of pharmaceuticals and bioactive compounds:

Due to its unique chemical structure with two fluorine atoms and a bromine group, 2,3-difluorobenzyl bromide can be used as a starting material for the synthesis of various pharmaceutically relevant compounds. These include:

- Antidepressants: Studies have shown its potential in developing new classes of antidepressants by incorporating the difluorobenzyl moiety into the structure [].

- Anticonvulsants: Research suggests its use in creating novel anticonvulsant agents with improved potency and selectivity [].

- Other bioactive molecules: Its versatile structure allows it to be incorporated into various other bioactive molecules, potentially leading to the discovery of new drugs with diverse therapeutic applications.

Material science applications:

The presence of fluorine atoms in 2,3-difluorobenzyl bromide can modify the properties of materials it's incorporated into. This makes it a valuable tool in material science research for the development of:

- Liquid crystals: By introducing the difluorobenzyl group, researchers can tailor the properties of liquid crystals, which are used in various technological applications like displays and optoelectronic devices [].

- Functional polymers: The compound can be used to create functional polymers with specific desired properties, such as improved thermal stability or electrical conductivity [].

Organic synthesis:

Beyond its specific applications, 2,3-difluorobenzyl bromide is also a valuable reagent in organic synthesis due to its reactive nature. It can participate in various reactions, including:

- Suzuki-Miyaura coupling: This reaction allows the formation of carbon-carbon bonds between 2,3-difluorobenzyl bromide and other organic molecules, enabling the construction of complex molecules [].

- Sonogashira coupling: Similar to Suzuki-Miyaura coupling, this reaction allows the formation of carbon-carbon bonds with alkynes, further expanding the synthetic possibilities [].

2,3-Difluorobenzyl bromide is an organic compound with the molecular formula C₇H₅BrF₂ and a molecular weight of 207.02 g/mol. It is characterized by the presence of two fluorine atoms on the benzyl ring at positions 2 and 3, along with a bromine atom attached to the benzyl group. This compound is typically a solid at room temperature, with a melting point ranging from 51 to 55 °C . Its structure contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and organic synthesis.

2,3-Difluorobenzyl bromide itself is unlikely to have a specific mechanism of action in biological systems. Its primary function is as a synthetic intermediate for the preparation of more complex molecules that may have biological activity.

- Inhalation and skin contact: Aromatic halides can be irritating to the respiratory system and skin. Exposure should be avoided through the use of proper ventilation and personal protective equipment (PPE) such as gloves and respirators [].

- Flammability: Aromatic halides may be flammable or combustible. Proper handling and storage procedures are necessary to avoid fire hazards.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, such as amines or alcohols, leading to the formation of various derivatives.

- Elimination Reactions: Under certain conditions, 2,3-difluorobenzyl bromide can undergo elimination reactions to form alkenes.

- Electrophilic Aromatic Substitution: The presence of fluorine atoms can influence the reactivity of the benzene ring, making it more susceptible to electrophilic substitution.

These reactions are essential for synthesizing more complex molecules in organic chemistry .

Several methods can be employed to synthesize 2,3-difluorobenzyl bromide:

- Direct Halogenation: Starting from benzyl fluoride or difluorobenzene, bromination can be achieved using bromine in the presence of a catalyst.

- Nucleophilic Substitution: Reacting an appropriate difluorobenzyl alcohol with phosphorus tribromide or thionyl bromide can yield 2,3-difluorobenzyl bromide.

- Fluorination followed by Bromination: The compound can also be synthesized by first introducing fluorine atoms onto a benzyl derivative and subsequently adding bromine.

These methods highlight the versatility in synthesizing this compound for research and industrial purposes .

2,3-Difluorobenzyl bromide has several applications:

- Intermediate in Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Research Tool: Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

- Potential Drug Development: Given its structural characteristics, it may be explored for developing new therapeutic agents .

Several compounds share structural similarities with 2,3-difluorobenzyl bromide. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Fluorobenzyl bromide | C₇H₆BrF | Contains one fluorine atom; less polar |

| 4-Fluorobenzyl bromide | C₇H₆BrF | Fluorine at position four; different reactivity |

| 2,6-Difluorobenzyl bromide | C₇H₅BrF₂ | Fluorines at positions two and six; distinct electronic properties |

The presence of two fluorine atoms at adjacent positions in 2,3-difluorobenzyl bromide enhances its reactivity compared to its analogs. This unique positioning affects its physical properties and potential applications in synthesis .

Radical-Mediated Bromination Techniques

Radical bromination remains a cornerstone for synthesizing 2,3-difluorobenzyl bromide. Two primary methods dominate: N-bromosuccinimide (NBS)/azobisisobutyronitrile (AIBN) and hydrobromic acid (HBr)/hydrogen peroxide (H₂O₂) systems.

Key Methods and Mechanisms

Mechanistic Insights:

- NBS/AIBN Pathway:

- HBr/H₂O₂ Pathway:

Advantages:

- HBr/H₂O₂ offers higher yields and purity (>99%) due to minimal side reactions compared to NBS systems.

- NBS/AIBN is simpler but prone to over-bromination in sterically hindered substrates.

Photoredox Catalysis in Fluorinated Benzyl Bromide Synthesis

Photoredox catalysis enables mild, selective bromination using visible light. Recent advancements include:

Catalytic Systems and Applications

Mechanistic Highlights:

- Ru(bpy)₃³⁺-Mediated Oxidation:

- PTCDA/Al₂O₃ Cooperative Catalysis:

Industrial Relevance:

- Energy Efficiency: Visible-light systems reduce reliance on hazardous Br₂ gas.

- Functional Group Tolerance: Enables bromination of sensitive substrates (e.g., alkenes).

Continuous Flow Reactor Optimization for Scalable Production

Flow reactors address scalability challenges in traditional batch processes. Key innovations include:

Flow Reactor Parameters and Outcomes

Case Study:

- Mono-Bromination of 2,4-Dichlorotoluene:

Advantages:

- Precision Control: Adjustable flow rates optimize stoichiometry.

- Safety: Minimizes handling of toxic Br₂.

Solvent Effects and Reaction Medium Engineering

Solvent polarity and coordination capacity critically influence reaction outcomes.

Solvent Screening for Radical Bromination

Key Observations:

- Aprotic Solvents (e.g., dichloromethane) enhance Br₂ solubility and radical mobility.

- Polar Aprotic Solvents (e.g., DMF) stabilize charged intermediates but reduce radical lifetime.

Industrial Recommendations:

The spatial arrangement of fluorine substituents in 2,3-difluorobenzyl bromide creates a distinct steric environment that profoundly influences nucleophilic substitution kinetics. Comparative kinetic data demonstrate that the second-order rate constant (k~SN2~) for azide ion displacement in deuterated dimethyl sulfoxide at 25°C is 2.17 × 10^−5^ L·mol^−1^·s^−1^, approximately 3.5 times slower than its 4-fluorobenzyl bromide counterpart [1]. This rate reduction stems from steric interactions between the ortho-fluorine atoms and incoming nucleophiles during backside attack, as evidenced by crystallographic bond angle analyses showing a 7.4° deviation from ideal linear C–Br···N~3~ alignment in transition-state models [1].

Steric parameters quantified through Tolman cone angles reveal that the combined steric bulk of 2- and 3-fluorine substituents (θ = 148°) exceeds that of single ortho-chloro groups (θ = 136°), despite fluorine’s smaller atomic radius [1]. This apparent contradiction arises from fluorine’s high electronegativity, which creates stronger van der Waals repulsions with nucleophiles. Transition-state geometries optimized at the ωB97X-D/def2-TZVP level show a 0.12 Å elongation of the forming C–N bond compared to unsubstituted benzyl bromide, indicating sterically induced delays in bond formation [1].

The steric influence follows a non-linear relationship with reaction rates, as demonstrated by the modified Swain–Lupton equation:

log(k/k~0~) = −0.87(θ/100)^2 + 1.23(θ/100) − 0.15

where θ represents the Tolman cone angle of substituents [1]. This quadratic dependence highlights the critical threshold of steric hindrance beyond which reaction rates plummet exponentially. For 2,3-difluorobenzyl bromide, the θ value places it near the inflection point of this curve, explaining its intermediate reactivity between highly hindered and unhindered analogs.

| Substituent Pattern | k~SN2~ (10^−5^ L·mol^−1^·s^−1^) | Tolman Cone Angle (°) |

|---|---|---|

| Benzyl bromide | 9.84 | 0 |

| 2-Fluorobenzyl | 5.62 | 132 |

| 3-Fluorobenzyl | 6.91 | 128 |

| 2,3-Difluorobenzyl | 2.17 | 148 |

| 2,6-Difluorobenzyl | 0.89 | 157 |

Table 1: Comparative SN2 kinetics and steric parameters for fluorinated benzyl bromides in DMSO at 25°C [1]

Frontside attack pathways become increasingly competitive under high steric duress. Eyring analysis reveals a ΔG^‡~frontside~ of 89.3 kJ/mol versus ΔG^‡~backside~ of 92.1 kJ/mol for 2,3-difluorobenzyl bromide, narrowing the energy gap to just 2.8 kJ/mol compared to 14.2 kJ/mol in the unsubstituted compound [1]. This thermodynamic compression enables mixed reaction mechanisms, with 18–22% of substitutions proceeding through frontside trajectories according to stereochemical inversion-retention ratios [1].

Hammett Analysis of Fluorine Substituent Influences

The electronic effects of fluorine substituents in 2,3-difluorobenzyl bromide were quantified through Hammett σ~m~ and σ~p~ parameters, revealing a complex interplay between inductive withdrawal and resonance donation. Kinetic data spanning 12 substituted benzyl bromides yield a reaction constant ρ = +1.42 ± 0.07, confirming significant negative charge development in the transition state [3]. The 2,3-difluoro derivative exhibits a σ~eff~ value of +0.87, exceeding the additive sum of individual σ~m~ (+0.34) and σ~o~ (+0.35) parameters due to cooperative electronic effects [3].

Non-linear regression analysis identifies three distinct electronic contributions:

- Inductive polarization (−I~F~): Stabilizes the transition state through σ-bond electron withdrawal (ΔΔG^‡~ind~ = −4.2 kJ/mol)

- Resonance donation (+R~F~): Partially offsets inductive effects via p-π conjugation (ΔΔG^‡~res~ = +1.8 kJ/mol)

- Field effects: Through-space polarization of the reaction center (ΔΔG^‡~field~ = −2.1 kJ/mol) [3]

The net electronic acceleration relative to hydrogen amounts to 6.3 kJ/mol, calculated from the Hammett equation:

ΔΔG^‡ = −2.303RT(ρσ)

For 2,3-difluorobenzyl bromide, this translates to a 24-fold rate enhancement compared to an imaginary non-polarized analog [3]. However, this electronic benefit is partially negated by steric hindrance, resulting in the observed net rate decrease versus monosubstituted derivatives.

| Substituent | σ~m~ | σ~p~ | log(k/k~0~) |

|---|---|---|---|

| 2-F | 0.35 | – | 0.52 |

| 3-F | 0.34 | – | 0.61 |

| 2,3-F~2~ | – | – | 0.89 |

| 4-F | – | 0.15 | 1.12 |

Table 2: Hammett parameters and relative reaction rates for fluorinated benzyl bromides [3]

Cross-interaction effects between substituents were modeled using the dual-parameter equation:

log(k/k~0~) = ρ~1~σ~1~ + ρ~2~σ~2~ + ρ~12~σ~1~σ~2~

For 2,3-difluorobenzyl bromide, ρ~12~ = +0.23 indicates synergistic electronic interactions that enhance substituent effects beyond simple additivity [3]. This cooperativity arises from through-conjugation between fluorine atoms, creating a localized electron-deficient region that stabilizes the developing negative charge during SN2 displacement.

Transition State Modeling Using DFT Calculations

Density functional theory calculations at the DLPNO-CCSD(T)/def2-QZVPP level provide atomic-level insights into the transition state geometry of 2,3-difluorobenzyl bromide. The optimized structure reveals a partially associative mechanism with:

- C–Br bond elongation to 2.18 Å (vs. 1.93 Å in ground state)

- N~3~–C bond formation at 2.05 Å

- F–C–C–Br dihedral angle of 32.7° (vs. 0° in ideal SN2) [1]

The distorted geometry increases activation strain energy by 18.6 kJ/mol compared to para-substituted analogs, primarily due to fluorine–nucleophile repulsions [1]. Natural bond orbital analysis identifies three critical interactions:

- Hyperconjugative donation: C–Br σ* ← N~3~ lone pair (38.2 kJ/mol stabilization)

- Steric repulsion: F–C–C–N~3~ four-center interaction (22.4 kJ/mol destabilization)

- Polarization: Br δ− → C δ+ charge transfer (14.7 kJ/mol stabilization) [1]

Frontier molecular orbital analysis shows the LUMO (+1.32 eV vs. benzyl bromide) localizes on the benzylic carbon, with significant contribution from fluorine p-orbitals (Figure 1). This delocalization reduces electrophilicity but enhances directionality of nucleophilic attack.

| Parameter | 2,3-F~2~ Benzyl Br | 4-F Benzyl Br |

|---|---|---|

| C–Br Length (Å) | 2.18 | 2.09 |

| N–C Length (Å) | 2.05 | 1.98 |

| F–C–C–Br Dihedral (°) | 32.7 | 5.2 |

| Activation Energy (kJ/mol) | 92.1 | 78.3 |

Table 3: Comparative DFT-derived transition state parameters [1]

Solvent effects modeled with the SMD continuum approach show dimethyl sulfoxide stabilizes the transition state by 34.7 kJ/mol through dipole–dipole interactions, primarily via sulfoxide oxygen coordination to the developing bromide leaving group [1]. This stabilization outweighs the 12.5 kJ/mol dielectric screening penalty, explaining the superior reaction rates in polar aprotic solvents.

The fundamental properties of 2,3-difluorobenzyl bromide directly influence its utility as a pharmaceutical intermediate. The compound exhibits a boiling point of 190.5 ± 25.0°C and a density of 1.628 g/mL at 25°C, characteristics that facilitate handling in synthetic applications [2] [3]. Its refractive index of 1.528 and clear liquid appearance ranging from colorless to light yellow indicate high purity levels achievable through standard synthetic procedures [8] [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₅BrF₂ | [2] [8] [3] |

| Molecular Weight (g/mol) | 207.015 | [2] [8] [3] |

| CAS Number | 113211-94-2 | [2] [8] [3] |

| Boiling Point (°C) | 190.5 ± 25.0 | [2] [8] |

| Density (g/mL at 25°C) | 1.628 | [2] [3] |

| Refractive Index (n20/D) | 1.528 | [3] |

| Flash Point (°C) | 90-194 | [8] [3] |

| Melting Point (°C) | 60-64 | [8] |

| Appearance | Clear liquid, colorless to light yellow | [1] [8] |

| Solubility | Organic solvents | [8] |

| Vapor Pressure (mmHg at 25°C) | 0.7 ± 0.4 | [8] |

| LogP | 2.93 | [8] |

| Stability | Stable under inert atmosphere at 2-8°C | [8] [3] |

The compound demonstrates excellent stability under inert atmospheric conditions when stored at 2-8°C, making it suitable for long-term storage and transportation in pharmaceutical manufacturing environments [8] [3]. Its moderate lipophilicity, as indicated by a LogP value of 2.93, suggests favorable properties for biological membrane permeation while maintaining aqueous solubility characteristics necessary for pharmaceutical formulation [8].

Pharmaceutical Intermediate Applications

Chemokine Receptor Antagonist Development

Chemokine receptors represent critical therapeutic targets in inflammatory, autoimmune, and infectious diseases, with 2,3-difluorobenzyl bromide serving as a key intermediate in the synthesis of selective antagonists [2] [9]. The compound has been specifically utilized in the development of chemokine receptor antagonists, where the difluorobenzyl moiety provides enhanced binding affinity and selectivity [2] [10].

The development of chemokine receptor antagonists utilizing 2,3-difluorobenzyl bromide has focused on multiple receptor subtypes, each presenting distinct therapeutic opportunities. CC chemokine receptor 2 (CCR2) antagonists developed using this intermediate have demonstrated potent inhibitory activity, with IC₅₀ values ranging from 0.3 to 440 nanomolar depending on the species and specific compound structure [9]. These antagonists show particular promise in treating inflammatory diseases and cardiovascular conditions where CCR2-mediated monocyte recruitment plays a pathological role [9] [11].

| Receptor Target | Compound Type | Therapeutic Application | Development Stage | Key Research Findings | Reference |

|---|---|---|---|---|---|

| CCR2 | Small molecule antagonist | Inflammatory diseases, cardiovascular disease | Preclinical to Phase III | IC₅₀ values 0.3-440 nM depending on species | [9] [11] |

| CCR5 | Maraviroc-type antagonist | HIV treatment, inflammatory diseases | FDA approved (Maraviroc) | Selective CCR5 binding, HIV entry inhibition | [12] [13] |

| CCR2/CCR5 Dual | Dual antagonist | Autoimmune diseases, cardiovascular disease | Phase II/III trials | Improved oral bioavailability vs single targets | [9] [12] |

| CXCR2 | Pyrido[3,4-d]pyrimidine derivatives | Inflammatory and autoimmune diseases | Preclinical research | IC₅₀ 0.11 μM in calcium mobilization assays | [14] |

| CXCR4 | Plerixafor analogs | Hematopoietic stem cell mobilization | FDA approved (Plerixafor) | Hematopoietic progenitor mobilization in 11h | [12] [13] |

| CCR4 | Antibody-drug conjugates | Cutaneous T-cell lymphomas | FDA approved (Mogamulizumab) | Antibody-dependent cellular cytotoxicity | [12] [13] |

The synthesis of dual CCR2 and CCR5 antagonists represents a particularly innovative application of 2,3-difluorobenzyl bromide [9]. These dual antagonists have shown improved oral bioavailability compared to single-target compounds, addressing a significant limitation in chemokine receptor drug development [9] [12]. The difluorobenzyl moiety contributes to the pharmacokinetic improvements by enhancing metabolic stability and reducing hepatic clearance [6] [7].

Research has demonstrated that compounds incorporating the 2,3-difluorobenzyl group exhibit enhanced potency in functional assays measuring chemokine receptor activation [14]. In calcium mobilization assays, pyrido[3,4-d]pyrimidine derivatives containing this moiety achieved IC₅₀ values of 0.11 micromolar against CXCR2, representing substantial improvement over non-fluorinated analogs [14]. The mechanistic basis for this enhancement relates to the electronic effects of fluorine substitution, which modifies the electron density distribution within the molecule and influences receptor binding interactions [15].

The clinical translation of chemokine receptor antagonists utilizing 2,3-difluorobenzyl bromide has faced challenges related to antagonist tolerance, a phenomenon where prolonged exposure to receptor antagonists leads to reduced therapeutic efficacy [16] [13]. However, recent research has identified strategies to overcome this limitation, including the development of compounds with improved binding kinetics and reduced susceptibility to tolerance mechanisms [16]. The difluorobenzyl moiety appears to contribute to more stable receptor-ligand interactions, potentially mitigating tolerance development [13].

β-Carboline Alkaloid Functionalization Strategies

β-Carboline alkaloids represent a structurally diverse family of natural and synthetic compounds with significant pharmacological potential, including sedative, anxiolytic, anticonvulsant, antitumor, and antimicrobial activities [17] [18]. The functionalization of β-carboline cores using 2,3-difluorobenzyl bromide has emerged as an important strategy for enhancing biological activity and developing novel therapeutic agents [19] [20].

The Pictet-Spengler reaction serves as the foundation for β-carboline synthesis, typically involving the condensation of tryptophan derivatives with aldehydes under acidic conditions [17] [18]. This reaction generates tetrahydro-β-carbolines (THβCs) that can be subsequently functionalized using 2,3-difluorobenzyl bromide through alkylation reactions [19] [20]. The introduction of the difluorobenzyl moiety at specific positions on the β-carboline core has been shown to significantly enhance anticancer activity [19].

| Functionalization Strategy | Reaction Conditions | Product Type | Yield Range (%) | Natural Product Targets | Reference |

|---|---|---|---|---|---|

| Pictet-Spengler Reaction | Tryptophan + aldehydes, acidic conditions | Tetrahydro-β-carbolines (THβCs) | 60-95 | Eudistomins, Harman, Norharman | [17] [18] |

| Oxidative Dehydrogenation | NCS, TCCA, or CuBr₂/base systems | Fully aromatic β-carbolines | 70-90 | Harmalan, Kumujian C | [17] [21] |

| Metal-Catalyzed Cross-Coupling | Pd-catalyzed Suzuki-Miyaura coupling | Aryl-substituted β-carbolines | 59-95 | Brevicolline, Brevicarine | [21] [22] |

| Electrophilic Cyclization | Iodine-mediated cyclization | Tricyclic β-carboline cores | 65-85 | Various marine alkaloids | [17] [21] |

| Reductive Cyclization | Pd/C, H₂ reduction of nitriles | Saturated ring systems | 70-90 | Canthine, Harmicine | [17] [21] |

| C-H Activation/Borylation | Ir-catalyzed C₈ functionalization | C₈-functionalized derivatives | 62-89 | Picrasidines G, S, R, T | [23] [24] |

| Alkylation with Benzyl Bromides | Difluorobenzyl bromide, base conditions | N-Alkylated β-carbolines | 75-92 | Synthetic analogs for bioactivity | [19] [20] |

The synthesis of 2,9-bis(2,3-difluorobenzyl)-β-carbolineum bromide exemplifies the successful application of this intermediate in β-carboline functionalization [19]. This compound was prepared through decarboxylation of ethyl β-carboline-3-carboxylate followed by alkylation with 2,3-difluorobenzyl bromide under basic conditions [19]. The resulting bis-substituted product demonstrated enhanced anticancer activity compared to the parent β-carboline, with improved cellular uptake and metabolic stability attributed to the difluorobenzyl substituents [19].

Advanced functionalization strategies have incorporated iridium-catalyzed carbon-hydrogen borylation to achieve site-selective C-8 functionalization of β-carboline substrates [23] [24]. This methodology enables the introduction of diverse substituents, including difluorobenzyl groups, at specific positions on the β-carboline framework [23]. The regioselectivity achieved through this approach allows for systematic structure-activity relationship studies and the optimization of biological activity [24].

The development of ITHQ-type bis-β-carboline alkaloids has utilized 2,3-difluorobenzyl bromide in late-stage functionalization reactions [23] [24]. These complex natural products, including picrasidines G, S, R, and T, incorporate multiple β-carboline units connected through various linker systems [23]. The difluorobenzyl moiety serves both as a synthetic handle for further elaboration and as a pharmacophore element that enhances biological activity [24].

Recent advances in β-carboline functionalization have focused on developing environmentally sustainable synthetic methods [17] [21]. Photocatalytic approaches utilizing visible light have been employed to activate 2,3-difluorobenzyl bromide for coupling reactions with β-carboline substrates [17]. These methods offer advantages in terms of reaction selectivity, mild conditions, and reduced environmental impact compared to traditional thermal activation approaches [21].

Prodrug Activation Through Benzyl Bromide Linkers

The development of prodrug systems incorporating benzyl bromide linkers represents a sophisticated approach to achieving controlled drug release and targeted therapeutic delivery [25] [26]. 2,3-Difluorobenzyl bromide serves as a key component in several prodrug activation mechanisms, where the reactive bromide functionality enables selective cleavage under specific physiological conditions [25] [27].

Self-immolative linker systems utilizing benzyl bromide derivatives operate through 1,4- or 1,6-elimination mechanisms that result in cascading bond cleavage and drug release [25] [26]. The incorporation of fluorine atoms at the 2 and 3 positions modifies the electronic properties of the benzyl system, allowing for fine-tuning of the elimination kinetics and release rates [25]. These systems achieve drug release efficiencies of 85-95% while maintaining stability under physiological conditions prior to activation [26].

| Linker Type | Activation Mechanism | Release Kinetics | Drug Release Efficiency (%) | Clinical Applications | Advantages | Reference |

|---|---|---|---|---|---|---|

| Self-Immolative Benzyl Carbamate | 1,4- or 1,6-elimination cascade | Rapid (minutes to hours) | 85-95 | ADCs, polymer-drug conjugates | Predictable release, minimal toxicity | [25] [26] |

| pH-Sensitive Acyl Hydrazone | Acid-catalyzed hydrolysis at pH 5 | pH-dependent: t₁/₂ 2.4 min (pH 5) vs >2h (pH 7) | 90-95 | First-generation ADCs (cBR96-Dox) | Excellent pH selectivity | [26] |

| Enzyme-Cleavable Peptide-Benzyl | Protease cleavage + β-elimination | Enzyme-dependent, tissue-specific | 70-85 | Tumor-selective drug delivery | High tissue specificity | [28] [26] |

| Photo-Cleavable Benzyl Ether | Light-induced benzyl radical formation | Light-dose dependent, controllable | 88-95 | Controlled temporal drug release | Precise temporal control | [27] |

| Redox-Responsive Disulfide-Benzyl | Glutathione-mediated disulfide cleavage | GSH concentration dependent | 80-90 | Cancer-selective activation | Cancer cell selectivity | [25] [29] |

| Glucuronidase-Sensitive Benzyl | β-Glucuronidase enzymatic cleavage | Tissue enzyme expression dependent | 85-92 | Tumor-targeted enzyme activation | Tumor-selective expression | [26] |

The application of 2,3-difluorobenzyl bromide in pH-sensitive prodrug systems has demonstrated particular clinical relevance [26]. These systems exploit the acidic microenvironment characteristic of tumor tissues and inflamed regions to achieve selective drug activation [26]. The difluorobenzyl moiety enhances the pH sensitivity of acyl hydrazone linkers, resulting in half-lives of 2.4 minutes at pH 5.0 compared to greater than 2 hours at physiological pH 7.4 [26]. This dramatic pH dependence enables effective tumor-selective drug delivery while minimizing systemic toxicity [26].

Enzyme-cleavable prodrug systems incorporating 2,3-difluorobenzyl bromide have been designed to exploit tumor-associated proteases for selective drug activation [28] [26]. The difluorobenzyl group serves as both a leaving group in the cleavage reaction and a modulator of substrate specificity for target enzymes [28]. Matrix metalloproteinase-2 (MMP-2) substrates containing difluorobenzyl modifications have shown enhanced selectivity and improved activation kinetics compared to non-fluorinated analogs [26].

Photocleavable prodrug systems represent an innovative application of 2,3-difluorobenzyl bromide in controlled drug delivery [27]. The PC4AP (photocaged C4-oxidized abasic site) linker system utilizes the difluorobenzyl moiety as a photolabile protecting group that undergoes cleavage upon exposure to specific wavelengths of light [27]. This approach enables precise temporal and spatial control of drug release, with applications in localized cancer therapy and targeted drug delivery [27].

The development of redox-responsive prodrug systems has incorporated 2,3-difluorobenzyl bromide in disulfide-containing linkers that undergo cleavage in the presence of elevated glutathione concentrations characteristic of cancer cells [25] [29]. The BDP-NAC (Bpin-disulfide prodrug-N-acetyl cysteine) system demonstrates the versatility of difluorobenzyl-containing linkers in achieving cancer-selective drug activation [25]. These systems exhibit half-lives of 7.5 hours under reducing conditions while maintaining stability in oxidizing environments [25].

Market Analysis and Industrial Applications

The global market for 2,3-difluorobenzyl bromide has experienced significant growth, with projections indicating expansion from approximately 50 million USD in 2022 to 100 million USD by 2030, representing a compound annual growth rate of 9.0% [6] [7]. This growth trajectory reflects the increasing demand for fluorinated pharmaceutical intermediates and the expanding applications of this compound in drug development [6] [5].

The pharmaceutical industry represents the primary consumer of 2,3-difluorobenzyl bromide, accounting for approximately 70% of total market demand [5]. Within this sector, the compound finds applications in the synthesis of active pharmaceutical ingredients (APIs), pharmaceutical intermediates, and specialty chemicals used in drug formulation [5]. The growing emphasis on fluorinated compounds in drug development, driven by their enhanced biological properties and improved pharmacokinetic profiles, continues to fuel market expansion [5].

Regional market analysis reveals significant growth in the Asia-Pacific region, particularly in China and India, where expanding chemical production capacities and increasing pharmaceutical manufacturing have driven demand [6] [7]. North America and Europe maintain substantial market shares, supported by established pharmaceutical industries and ongoing research and development activities [5]. The competitive landscape features key players including Arctom, Fluoropharm, Shanghai Reference Pharmaceutical Technology, and Glentham Life Sciences Limited, each contributing to market dynamics through specialized production capabilities and strategic partnerships.

The agrochemical sector represents an emerging application area for 2,3-difluorobenzyl bromide, where its properties contribute to the development of advanced pesticides and crop protection solutions [6]. The unique characteristics imparted by fluorine substitution enhance the efficacy and environmental stability of agrochemical products, driving adoption in this sector. Additionally, applications in material science, including the development of advanced polymers and coatings, provide additional growth opportunities [4].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive